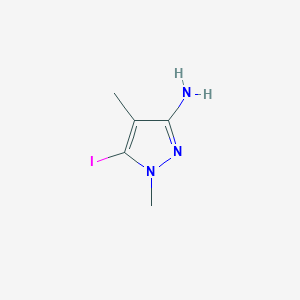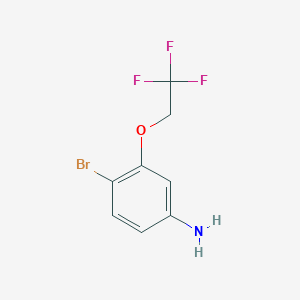![molecular formula C10H17N2O14P3 B12851867 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine is a complex organic compound with significant implications in various scientific fields This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves several steps, starting with the preparation of uridine derivatives. The process typically includes the phosphorylation of uridine at specific positions to introduce the desired phosphoryl groups. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of phosphoryl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The process would likely include purification steps such as chromatography to isolate the desired product from reaction mixtures. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is valuable in studying RNA structure and function, as well as in developing RNA-based therapeutics.
Wirkmechanismus
The mechanism of action of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. The phosphoryl groups play a crucial role in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include the inhibition of viral RNA polymerases or the activation of cellular enzymes that modify RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-5’-O-[®-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]amino}phosphoryl]uridine: This compound has a similar structure but includes an amino group instead of a methyl group.
Adenosine 5’-diphosphate ribose (ADPR): A related compound involved in intracellular signaling and energy transfer.
Uniqueness
The uniqueness of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine lies in its specific arrangement of phosphoryl groups and the presence of a methyl group, which confer distinct chemical properties and biological activities. This makes it particularly valuable for studying RNA-related processes and developing novel therapeutics.
Eigenschaften
Molekularformel |
C10H17N2O14P3 |
|---|---|
Molekulargewicht |
482.17 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
UJLGWNDCUWVLAK-ZOQUXTDFSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


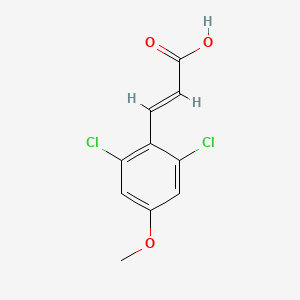
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
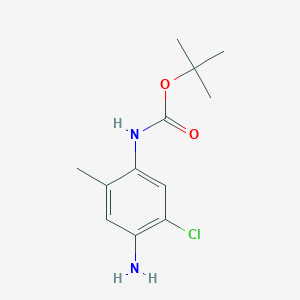
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
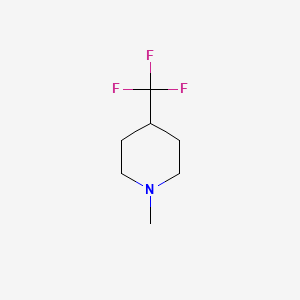
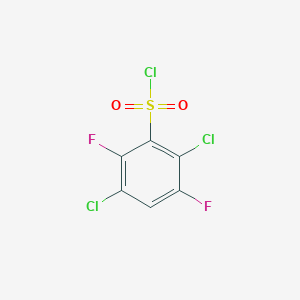
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
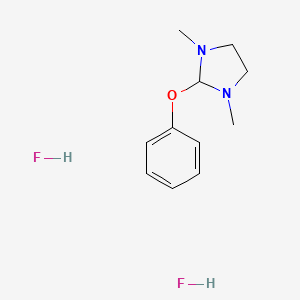
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)
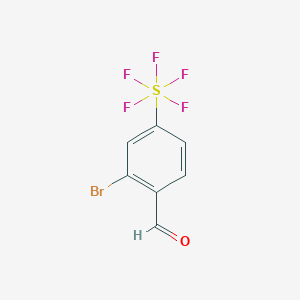
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
